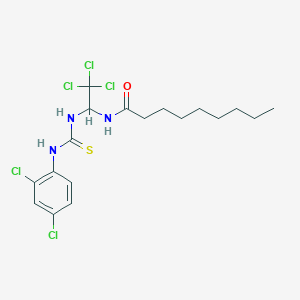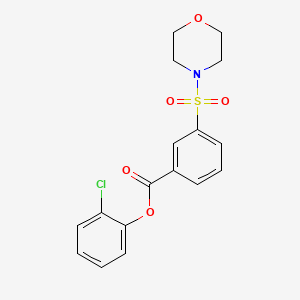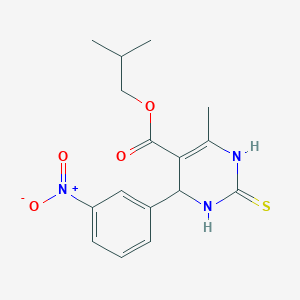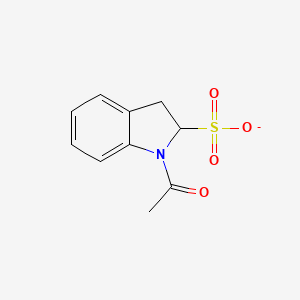
N-(2,2,2-Trichloro-1-(3-(2,4-dichlorophenyl)thioureido)ethyl)nonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE is a complex organic compound characterized by the presence of multiple chlorine atoms and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE typically involves the reaction of 2,4-dichloroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with nonanoyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- N-(2,2,2-TRICHLORO-1-((MORPHOLINE-4-CARBOTHIOYL)-AMINO)-ETHYL)-ACETAMIDE
Uniqueness
N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE is unique due to its specific combination of chlorine atoms and the carbamothioyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H24Cl5N3OS |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]nonanamide |
InChI |
InChI=1S/C18H24Cl5N3OS/c1-2-3-4-5-6-7-8-15(27)25-16(18(21,22)23)26-17(28)24-14-10-9-12(19)11-13(14)20/h9-11,16H,2-8H2,1H3,(H,25,27)(H2,24,26,28) |
InChI Key |
LMIUIOAJBZFGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}benzamide](/img/structure/B15044626.png)

![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B15044648.png)

![3,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B15044656.png)

![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid](/img/structure/B15044666.png)
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B15044677.png)

![6,7-Dinitro-benzo[de]isochromene-1,3-dione](/img/structure/B15044696.png)
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B15044707.png)
![Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate](/img/structure/B15044710.png)

![Ethyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B15044725.png)
